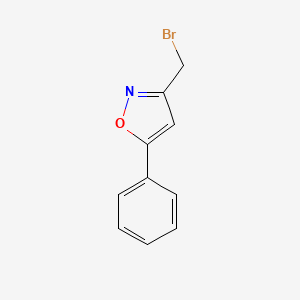

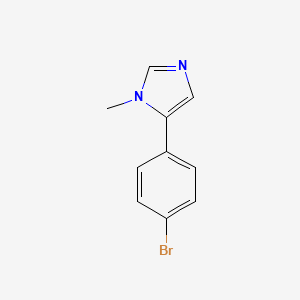

5-(4-Bromophenyl)-1-methylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been reported. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd(0) catalyst to yield novel pyrimidine analogs . Another study reported the synthesis of 5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), a new class of N-methyl-D-aspartate (NMDA) receptor antagonists .Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been analyzed. For example, the molecular formula of 5-(4-Bromophenyl)furfural is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been studied. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was involved in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been analyzed. For example, 5-(4-Bromophenyl)isoxazole is stable under normal conditions .Scientific Research Applications

- 5-(4-Bromophenyl)isoxazole is used as an active pharmaceutical ingredient . However, the specific application and methods of use are not detailed in the source.

- A compound similar to the one you’re asking about, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been used as a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) . The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

Pharmaceutical Applications

Liquid Crystal Oligomers and Polymers

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar to the compound you’re interested in, have been synthesized and studied for their pharmacological activities . These compounds have shown promising results as prospective antimicrobial and antiproliferative agents . The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Antimicrobial and Antiproliferative Agents

Porphyrin-based Conjugated Organic Polymers

- Antileishmanial and Antimalarial Agents

- Pyrazole-bearing compounds, which are structurally similar to the compound you’re interested in, have been synthesized and studied for their pharmacological effects . These compounds have shown potent antileishmanial and antimalarial activities . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Safety And Hazards

properties

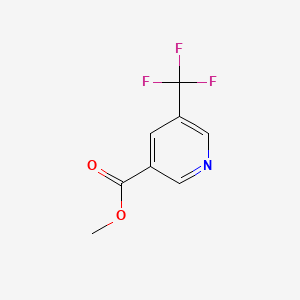

IUPAC Name |

5-(4-bromophenyl)-1-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRRZXCIOPPVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279049 |

Source

|

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1-methylimidazole | |

CAS RN |

136350-71-5 |

Source

|

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136350-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)